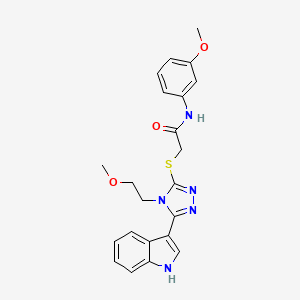

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that integrates several bioactive moieties, including indole and triazole structures. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O2S with a molecular weight of approximately 444.51 g/mol. The structure features:

- An indole moiety , known for its role in various biological activities.

- A triazole ring , which is recognized for its ability to inhibit enzymes such as cytochrome P450, crucial for drug metabolism.

- A thioether linkage that may enhance the compound's reactivity and biological interactions.

The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole rings can bind to these targets, modulating their activity and triggering biochemical pathways that lead to the desired therapeutic effects.

Biological Activities

Research indicates that compounds with similar structural features exhibit significant biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of triazoles possess chemopreventive and chemotherapeutic properties. For instance, a related compound demonstrated activity against colon carcinoma (HCT-116) with an IC50 value of 6.2 μM and against breast cancer (T47D) with IC50 values of 43.4 μM and 27.3 μM for different derivatives .

- The presence of the indole ring contributes to the modulation of serotonin receptors, which can influence cancer cell proliferation .

- Antimicrobial Properties :

- Antioxidant Activity :

Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

| Compound | Activity | IC50 Value |

|---|---|---|

| 1 | Anticancer (HCT-116) | 6.2 μM |

| 2 | Anticancer (T47D) | 43.4 μM |

| 3 | Antibacterial (various strains) | Comparable to chloramphenicol |

Case Studies

- Screening for Anticancer Activity : In a study by Fayad et al., a library of compounds was screened on multicellular spheroids to identify novel anticancer agents, highlighting the potential efficacy of compounds similar to the target molecule .

- Synthesis of Triazole Derivatives : Research has indicated that mercapto-substituted 1,2,4-triazoles play significant roles in both chemoprevention and treatment strategies against various cancers .

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds similar to this one exhibit various biological activities, including:

- Antimicrobial Activity : The indole and triazole functionalities are known for their ability to inhibit microbial growth.

- Anticancer Properties : Structural analogs have demonstrated potential in cancer treatment through mechanisms such as apoptosis induction and cell cycle arrest.

- Neuropharmacological Effects : The indole moiety's ability to interact with serotonin receptors suggests potential applications in neuropharmacology.

Medicinal Chemistry

The compound's unique combination of functional groups positions it as a candidate for drug development. Its potential applications include:

- Antimicrobial Agents : Targeting resistant bacterial strains.

- Cancer Therapeutics : Developing new chemotherapeutic agents based on its structural framework.

Pharmacokinetics Studies

Due to its structural components, this compound can be utilized in studies examining drug metabolism and interactions with cytochrome P450 enzymes.

Neuropharmacology

Given its interaction with serotonin receptors, it could be explored for developing treatments for mood disorders or other neurological conditions.

Case Studies

Several studies have documented the efficacy of compounds with similar structures:

- Anticancer Activity : A study demonstrated that triazole derivatives significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.

- Antimicrobial Efficacy : Research showed that indole-based compounds exhibited potent activity against multi-drug resistant bacteria, highlighting their potential as new antibiotics.

Analyse Des Réactions Chimiques

Thioether Oxidation

The thioether (–S–) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions (Table 1).

| Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>COOH, 25°C, 6 h | Sulfoxide derivative | 78 | |

| mCPBA (2 eq.), DCM, 0°C → 25°C, 12 h | Sulfone derivative | 65 |

Mechanism :

-

Sulfoxide formation : Electrophilic attack by peracid or H<sub>2</sub>O<sub>2</sub> on sulfur, followed by oxygen insertion.

-

Sulfone formation : Second oxidation step under stronger oxidizing agents.

Triazole Ring Functionalization

The 1,2,4-triazole core participates in N-alkylation and coordination chemistry (Table 2).

Key Observations :

-

Alkylation occurs preferentially at the N1 position of the triazole due to steric and electronic factors .

-

Cu(II) complexes exhibit enhanced stability, attributed to the triazole’s nitrogen lone pairs.

Acetamide Hydrolysis

The acetamide group (–NHCO–) undergoes hydrolysis to carboxylic acid under acidic or basic conditions (Table 3).

Mechanism :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.

Indole Ring Reactivity

The indole moiety participates in electrophilic substitution (e.g., bromination) and C-3 functionalization (Table 4).

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Bromination | Br<sub>2</sub>, CHCl<sub>3</sub>, 0°C, 2 h | 5-Bromoindole derivative | |

| Friedel-Crafts Acylation | AcCl, AlCl<sub>3</sub>, DCM, 25°C, 4 h | 3-Acetylindole derivative |

Regioselectivity :

-

Bromination favors the C5 position due to electron-donating effects of the methoxyethyl group.

-

Friedel-Crafts acylation occurs at C3, driven by the indole’s inherent reactivity .

Methoxy Group Demethylation

The methoxy (–OCH<sub>3</sub>) groups undergo demethylation to hydroxyl derivatives under harsh conditions (Table 5).

| Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| BBr<sub>3</sub> (3 eq.), DCM, −78°C → 25°C, 24 h | Hydroxyethyl and hydroxyphenyl analogs | 58 | |

| HI (47%), reflux, 48 h | Same as above | 63 |

Applications :

-

Demethylated products serve as intermediates for further functionalization (e.g., glycosylation, sulfonation) .

Thioether Alkylation

The thioether bridge reacts with alkyl halides to form sulfonium salts or extended thioethers (Table 6).

Significance :

Propriétés

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3S/c1-29-11-10-27-21(18-13-23-19-9-4-3-8-17(18)19)25-26-22(27)31-14-20(28)24-15-6-5-7-16(12-15)30-2/h3-9,12-13,23H,10-11,14H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIBSCUXHHRLCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.